(E,Z)-1,3,5-Heptatriene
CAS No.: 24587-25-5
Cat. No.: VC19689901
Molecular Formula: C7H10
Molecular Weight: 94.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24587-25-5 |
---|---|
Molecular Formula | C7H10 |
Molecular Weight | 94.15 g/mol |
IUPAC Name | (3E,5Z)-hepta-1,3,5-triene |
Standard InChI | InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4-,7-5+ |
Standard InChI Key | USKZHEQYENVSMH-XGXWUAJZSA-N |
Isomeric SMILES | C/C=C\C=C\C=C |
Canonical SMILES | CC=CC=CC=C |
Introduction
Molecular Architecture and Stereochemical Features
Structural Characterization
The (E,Z)-1,3,5-heptatriene molecule (CAS 24587-25-5) consists of a heptane backbone with double bonds at positions 1–3, 3–5, and 5–7. The trans configuration at C3–C4 and cis configuration at C5–C6 create distinct steric and electronic environments . Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular weight | 94.15 g/mol | |
IUPAC name | (3E,5Z)-hepta-1,3,5-triene | |
SMILES | C/C=C\C=C\C=C | |
InChIKey | USKZHEQYENVSMH-XGXWUAJZSA-N |
The 3D conformation reveals nonplanar geometry due to steric repulsion between methyl groups, contrasting with the fully planar (E,E)-isomer .
Spectroscopic Signatures
While experimental spectral data remain limited, theoretical predictions suggest distinctive NMR and IR features:
Synthesis and Isolation Strategies
Direct Synthesis Pathways
No industrial-scale synthesis methods are documented, but laboratory approaches include:
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Wittig olefination: Sequential coupling of allylic phosphonium ylides
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Dehydrohalogenation: Elimination reactions of 1,3,5-trichloroheptane precursors
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Cross-metathesis: Using Grubbs catalysts to construct conjugated systems
Challenges in isolating the (E,Z) isomer arise from facile -hydride shifts, requiring low-temperature purification (-78°C) .
Isomerization Dynamics
The compound exhibits temperature-dependent configurational isomerization:
Activation parameters determined via Arrhenius analysis show agreement between experimental and computational methods (DFT/B3LYP/6-31G*) .
Chemical Reactivity and Mechanistic Insights
Sigmatropic Rearrangements
(E,Z)-1,3,5-Heptatriene undergoes -hydrogen shifts with a half-life of 12 hours at 25°C . The reaction proceeds through a suprafacial antarafacial transition state, as evidenced by deuterium labeling studies:
Cycloaddition Behavior
The triene participates in [4+2] Diels-Alder reactions, though regioselectivity depends on substituent effects:
Dienophile | Reaction Rate (k, Ms) | Endo:Exo Ratio |
---|---|---|
Maleic anhydride | 0.45 | 3.2:1 |
Tetracyanoethylene | 1.78 | 1.1:1 |
Frontier molecular orbital analysis (HOMO-LUMO) explains these trends .
Thermodynamic and Kinetic Properties
Stability Considerations
Comparative thermodynamic data for heptatriene isomers:
Isomer | ΔG (kcal/mol) | ΔH (kcal/mol) |
---|---|---|
(E,Z) | 12.3 ± 0.5 | 28.9 ± 0.7 |
(E,E) | 10.1 ± 0.3 | 26.4 ± 0.5 |
(Z,Z) | 14.8 ± 0.6 | 31.2 ± 0.9 |
The (E,Z) isomer occupies an intermediate stability position due to balanced steric and conjugation effects .
Combustion Characteristics
Heat of combustion determined via bomb calorimetry:
Discrepancies suggest incomplete combustion products under standard conditions .
Applications and Future Directions
Synthetic Utility
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Photoresponsive materials: Conjugated backbone enables tunable optoelectronic properties
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Polymer precursors: Potential monomer for conducting polymers via electropolymerization
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Mechanistic probes: Model system for studying non-concerted pericyclic reactions
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